![molecular formula C19H19N7O5S B14009581 2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid CAS No. 56527-31-2](/img/structure/B14009581.png)
2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid is a synthetic compound known for its significant role in biochemical and pharmaceutical research. It is a derivative of folic acid and is structurally related to other antifolate compounds. This compound is primarily used in scientific research due to its ability to inhibit specific enzymes involved in cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid involves multiple steps, starting from the basic building blocks of pteridine and benzoyl derivatives. The key steps include:
Formation of the pteridine ring: This is achieved through the condensation of guanidine with a suitable aldehyde.
Introduction of the methylsulfanyl group: This step involves the substitution of a hydrogen atom on the benzoyl ring with a methylsulfanyl group using a thiol reagent.
Coupling with pentanedioic acid: The final step involves the coupling of the modified benzoyl derivative with pentanedioic acid under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of the pteridine and benzoyl intermediates are synthesized.
Optimization of reaction conditions: Reaction conditions such as temperature, pH, and solvent are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as crystallization, chromatography, or recrystallization to ensure high purity suitable for research applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group, forming a simpler benzoyl derivative.
Substitution: The amino groups on the pteridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzoyl derivatives without the methylsulfanyl group.
Substitution: Various substituted pteridine derivatives.
Aplicaciones Científicas De Investigación
2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antifolate drug, particularly in cancer research.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mecanismo De Acción
The compound exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of purines and pyrimidines. By inhibiting DHFR, the compound disrupts DNA, RNA, and protein synthesis, leading to cell death. This mechanism is particularly effective in rapidly dividing cells, making it a potential candidate for cancer treatment.
Comparación Con Compuestos Similares
Similar Compounds
Methotrexate: Another antifolate that inhibits DHFR but has a different structure.
Pralatrexate: A similar compound with modifications that enhance its uptake by cancer cells.
Aminopterin: An older antifolate with a similar mechanism of action but different pharmacokinetics.
Uniqueness
2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid is unique due to its specific structural modifications, which may confer different pharmacological properties compared to other antifolates. Its methylsulfanyl group, in particular, may influence its binding affinity and selectivity for DHFR.
Propiedades
Número CAS |
56527-31-2 |
|---|---|
Fórmula molecular |
C19H19N7O5S |
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
2-[[4-[(2,4-diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H19N7O5S/c20-15-14-16(26-19(21)25-15)22-7-10(23-14)8-32-11-3-1-9(2-4-11)17(29)24-12(18(30)31)5-6-13(27)28/h1-4,7,12H,5-6,8H2,(H,24,29)(H,27,28)(H,30,31)(H4,20,21,22,25,26) |
Clave InChI |
HLKMUFLREZOGEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)SCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


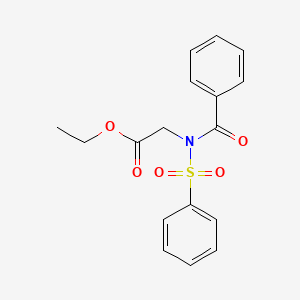
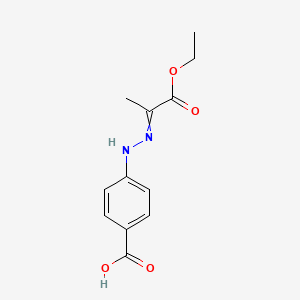
![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine](/img/structure/B14009512.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009515.png)
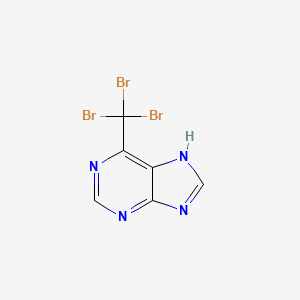
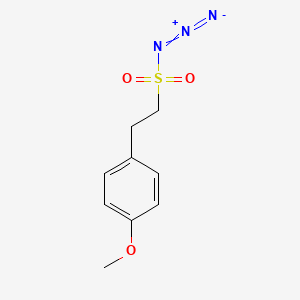
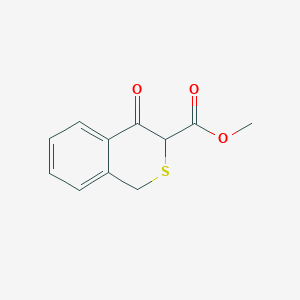
![[2-(4-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone](/img/structure/B14009529.png)
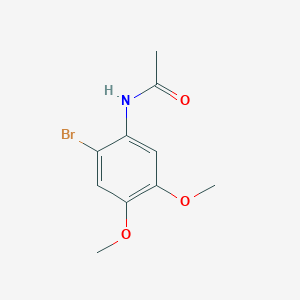
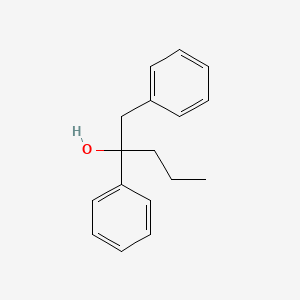

![N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14009551.png)
![N-([(3-Chloro-4-fluoroanilino)carbonyl]oxy)butanimidoylchloride](/img/structure/B14009559.png)

